4-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzofuran core, a benzamide group, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the benzamide group and the chlorination of the benzene ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-chloroethyl)benzamide
- 4-chloro-N-(4-methoxy-benzyl)-benzamide
- 4-chloro-N-(2-ethoxy-phenyl)-benzamide
Uniqueness
4-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific structural features, such as the benzofuran core and the combination of functional groups. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H16ClNO3 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H16ClNO3/c1-14-6-8-15(9-7-14)21(26)22-20(18-4-2-3-5-19(18)28-22)25-23(27)16-10-12-17(24)13-11-16/h2-13H,1H3,(H,25,27) |
InChI Key |
QCROMOJSDANVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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